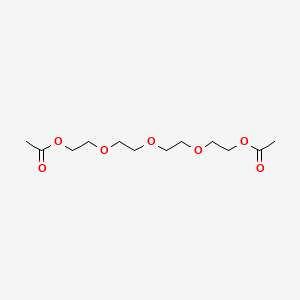
2,2'-(Oxybis(ethane-2,1-diyloxy))bisethyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate is an organic compound with the molecular formula C16H30O9 and a molecular weight of 366.4040 g/mol . It is also known by other names such as hexaethylene glycol diacetate and 19-oxo-3,6,9,12,15,18-hexaoxanonadec-1-yl acetate . This compound is characterized by its multiple ethoxy groups and acetate functionalities, making it a versatile molecule in various chemical applications.
Métodos De Preparación
The synthesis of 2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate typically involves the esterification of hexaethylene glycol with acetic anhydride . The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as chromatography can also be employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate undergoes various chemical reactions, including:
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields hexaethylene glycol and acetic acid, while oxidation can produce carboxylic acids .
Aplicaciones Científicas De Investigación
2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate involves its ability to interact with various molecular targets through its ethoxy and acetate groups. These interactions can lead to changes in the solubility, stability, and reactivity of other molecules . The compound’s multiple ethoxy groups allow it to form hydrogen bonds and other non-covalent interactions, which can influence the behavior of biomolecules and other chemical species .
Comparación Con Compuestos Similares
2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate can be compared with other similar compounds such as:
Octaethylene glycol diacetate: This compound has a similar structure but contains additional ethoxy groups, leading to different solubility and reactivity properties.
Triethylene glycol monomethyl ether acetate: This compound has fewer ethoxy groups and a methyl ether group, resulting in different chemical behavior and applications.
The uniqueness of 2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate lies in its balance of ethoxy and acetate groups, which provide a combination of solubility, reactivity, and versatility that is valuable in various scientific and industrial applications .
Propiedades
Número CAS |
22790-12-1 |
|---|---|
Fórmula molecular |
C12H22O7 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate |
InChI |
InChI=1S/C12H22O7/c1-11(13)18-9-7-16-5-3-15-4-6-17-8-10-19-12(2)14/h3-10H2,1-2H3 |
Clave InChI |
DXYGJDUJLDXFOD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOCCOCCOCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















